Benzhydryl-hydrazine

Descripción general

Descripción

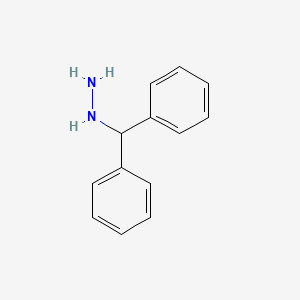

Benzhydryl-hydrazine is an organic compound characterized by the presence of a benzhydryl group attached to a hydrazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzhydryl-hydrazine can be synthesized through several methods. One common approach involves the reaction of benzhydryl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Ph2CHCl+NH2NH2→Ph2CHNHNH2+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Substitution Reactions

Benzhydryl-hydrazine participates in nucleophilic substitution reactions, particularly with carbonyl compounds and alkyl halides.

Example Reaction with Aldehydes/Ketones:

R~1~R~2~C=O + NH~2~NH–C(Ph)~2~ → R~1~R~2~C=N–NH–C(Ph)~2~ + H~2~O

This hydrazone formation is catalyzed under mild acidic or neutral conditions .

Key Data:

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, RT, 12 h | Benzhydryl-hydrazone | 85 | |

| Acetophenone | HCl, reflux | Cyclic hydrazine adduct | 72 |

Oxidative Coupling and Amination

This compound derivatives undergo oxidative transformations, including C–H bond functionalization.

Catalytic C(sp³)–H Amination

Reaction with dialkyl azodicarboxylates under Cu~2~O/Phen catalysis yields N-alkylated derivatives :

Reaction Scheme

Reaction Parameters:

| Catalyst | Temperature (°C) | Time (h) | Yield Range (%) |

|---|---|---|---|

| Cu~2~O/Phen | 80 | 12 | 55–78 |

| AgSbF~6~ | 100 | 8 | 40–65 |

Cyclization to Heterocycles

This compound serves as a precursor for nitrogen-containing heterocycles.

Pyrazole Formation:

Reaction with diketones (e.g., acetylacetone) in ethanol yields pyrazole derivatives :

R~1~C(O)CH~2~C(O)R~2~ + NH~2~NH–C(Ph)~2~ → Pyrazole–C(Ph)~2~ + H~2~O

Examples:

| Diketone | Product | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| 1,3-Diphenylpropane | 4-Benzyhydryl-pyrazole | 96 | 91:9 |

| Cyclohexan-1,3-dione | Benzoxazepine derivative | 78 | 96:4 ee |

Reductive Transformations

The hydrazine moiety enables reductive cleavage under specific conditions.

Wolff–Kishner Reduction Analogue:

R–NH–NH–C(Ph)~2~ → R–H + N~2~ + C(Ph)~2~ (under strong base, high T) .

Catalytic Hydrogenation:

Using Pd/C or Raney Ni, benzhydryl-hydrazines reduce to benzhydryl-amines:

NH~2~NH–C(Ph)~2~ + H~2~ → NH~2~–C(Ph)~2~ + NH~3~ .

Metal-Catalyzed Cross-Couplings

Benzhydryl-hydrazines engage in photoredox and transition metal-catalyzed reactions.

C(sp³)–H Arylation:

Using Ir(ppy)~3~ and PhC(O)SH as HAT catalyst, regioselective arylation occurs at benzylic positions :

Arylation Mechanism

Performance Metrics:

| Substrate | Catalyst Loading | Yield (%) | Regioselectivity |

|---|---|---|---|

| N-Methylbenzylamine | 0.5 mol% Ir | 98 | >20:1 |

| Cyclic N-methylene amine | 1 mol% HAT | 89 | >15:1 |

Acid/Base-Mediated Rearrangements

Under acidic conditions, benzhydryl-hydrazines undergo Beckmann-type rearrangements.

Example:

NH~2~NH–C(Ph)~2~ + H~2~SO~4~ → Ph~2~C=NH + N~2~H~4~ .

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzhydryl-hydrazine is widely utilized as a reagent in organic chemistry, particularly in the formation of hydrazones and other nitrogen-containing compounds. Its ability to act as a reducing agent facilitates numerous synthetic pathways:

- Hydrazone Formation : this compound reacts with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.

- Dicarbonyl Compound Reactions : It has been successfully employed in the monoallylation and benzylation of dicarbonyl compounds, yielding high product yields (up to 96%) .

Medicinal Chemistry

The compound's potential in medicinal chemistry is particularly noteworthy. Research indicates that benzyl-hydrazine derivatives exhibit promising biological activities:

- Histone Deacetylase Inhibition : Certain derivatives of this compound have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. These inhibitors demonstrate anti-tumor, anti-metastatic, and anti-angiogenic effects .

- Anticancer Activity : Studies have shown that specific this compound derivatives can inhibit the growth of breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), suggesting their potential as therapeutic agents .

Environmental Applications

This compound derivatives have also found applications in environmental monitoring:

- Fluorescent Probes : A derivative of this compound has been developed as a fluorescent probe for detecting metal ions such as magnesium (Mg²⁺) and lead (Pb²⁺). This application leverages its optical properties to provide sensitive detection methods for environmental analysis .

Case Study 1: Fluorescent Probes for Metal Detection

A study highlighted the synthesis of a benzoyl hydrazine derivative that serves as a fluorescent probe for Mg²⁺ detection. The compound exhibited excellent selectivity and low detection limits, making it suitable for practical applications in environmental monitoring .

Case Study 2: Anticancer Drug Development

Research on benzhydryl-piperazine-based HDAC inhibitors demonstrated their effectiveness against breast cancer cells. The study utilized structure-based molecular modeling to optimize the linker chemistry, leading to compounds with enhanced potency against specific HDAC isoforms .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Hydrazone formation | High yields in reactions with carbonyl compounds |

| Medicinal Chemistry | HDAC inhibition | Potent anti-cancer effects observed |

| Environmental Monitoring | Fluorescent probes for metal detection | Excellent selectivity for Mg²⁺ and low detection limits |

Mecanismo De Acción

The mechanism of action of benzhydryl-hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers. Additionally, its hydrazine moiety can form stable complexes with metal ions, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Benzhydryl-hydrazine can be compared with other similar compounds such as benzhydryl-amine and benzhydryl-azide. While all these compounds share the benzhydryl core, their reactivity and applications differ:

Benzhydryl-amine: Primarily used in the synthesis of pharmaceuticals and agrochemicals.

Benzhydryl-azide: Known for its use in click chemistry and as a precursor to various nitrogen-containing compounds.

Actividad Biológica

Benzhydryl-hydrazine, a compound belonging to the hydrazine class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzhydryl group attached to a hydrazine moiety. The general structure can be represented as follows:

The synthesis typically involves the condensation of benzhydryl carbonyl compounds with hydrazine derivatives. The reaction conditions can be optimized to enhance yield and purity.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological effects:

- Anticancer Activity : Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells. The mechanism of action is often linked to the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of apoptotic proteins such as caspases and Bcl-2 family members .

- Antimicrobial Properties : this compound derivatives have demonstrated antibacterial and antifungal activities. For example, certain derivatives exhibit minimum inhibitory concentrations (MICs) in the range of 6.25 to 125 μg/mL against various bacterial strains, including Mycobacterium tuberculosis and fungal pathogens like Candida albicans .

- Anticonvulsant Effects : Some studies have reported that this compound derivatives possess anticonvulsant activity, potentially making them candidates for treating epilepsy .

Case Study 1: Anticancer Efficacy

In a study published in 2024, researchers synthesized several this compound derivatives and evaluated their anticancer activity in vitro. One compound exhibited an IC50 value of approximately 3–5 μM against HepG2 cells, significantly outperforming existing treatments. The study highlighted that these compounds induced ROS production leading to apoptosis through caspase activation .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of various this compound derivatives showed promising results against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 1 μg/mL. This suggests potential utility in developing new antitubercular agents .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

benzhydrylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCQFYCLUGGPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276459 | |

| Record name | BENZHYDRYL-HYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61765-84-2 | |

| Record name | BENZHYDRYL-HYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.